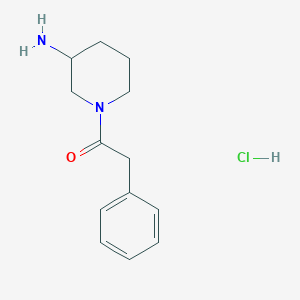

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUXTJZZHVJNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a piperidine moiety, such as this one, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.

Mode of Action

It’s worth noting that piperidine derivatives have been used in the design of drugs targeting the anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1).

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride (CAS No. 1803586-24-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

- Molecular Formula : C13H19ClN2O

- Molecular Weight : 254.76 g/mol

- IUPAC Name : 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride can be attributed to its interactions with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival, potentially offering therapeutic benefits in cancer treatment .

- Neurotransmitter Modulation : The piperidine moiety may influence neurotransmitter systems, particularly in the central nervous system, which could be relevant for treating neurological disorders .

Cancer Treatment

Research indicates that compounds similar to 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride may serve as Polo-like kinase 4 (PLK4) inhibitors. PLK4 is critical for centriole biogenesis, and its overexpression is associated with various cancers. Inhibition of PLK4 can lead to reduced cancer cell proliferation and increased apoptosis in certain cell lines .

Neurological Disorders

The compound's potential to modulate neurotransmitter systems suggests applications in treating conditions such as anxiety and depression. The piperidine structure is a common feature in many psychoactive drugs, indicating a possible pathway for therapeutic development .

Case Studies and Research Findings

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that compounds containing piperidine moieties exhibit potential as therapeutic agents for CNS disorders. The structural similarity of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride to known psychoactive substances suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Study : A study investigated the effects of similar piperidine compounds on anxiety and depression models in rodents, showing promising anxiolytic and antidepressant-like effects .

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. The compound's ability to inhibit specific cancer cell lines has been noted, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that derivatives of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties, particularly in models of acute pancreatitis and other inflammatory diseases.

Case Study : In vivo experiments showed that treatment with similar compounds significantly reduced markers of inflammation in animal models, suggesting a potential role in managing inflammatory disorders .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride generally involves:

- Formation or functionalization of the piperidine ring, specifically introducing the amino group at the 3-position.

- Attachment of the phenylethanone moiety, often via acylation or coupling reactions.

- Conversion to the hydrochloride salt for stability and isolation.

Key Synthetic Routes and Reagents

Synthesis of 3-Aminopiperidine Intermediate

A pivotal intermediate in the synthesis is the 3-aminopiperidin-2-one or related 3-aminopiperidine derivatives. According to recent pharmaceutical synthesis literature, this intermediate can be prepared by enzymatic dynamic kinetic resolution of keto esters followed by functional group transformations:

- Starting from keto ester precursors, ω-transaminase enzymes with pyridoxal 5′-phosphate (PLP) cofactor are used to achieve high diastereoselectivity in forming piperidin-2-one rings.

- Subsequent chemical modifications include N-trifluoroethylation and Boc deprotection to yield the 3-aminopiperidin-2-one intermediate in high yield (around 92%).

- Coupling this intermediate with appropriate carboxylic acids under peptide coupling conditions (using HOBt and EDC) affords the target molecules with excellent yields (up to 95%).

Attachment of Phenylethanone Moiety

The phenylethanone (2-phenylethan-1-one) fragment is typically introduced via acylation or nucleophilic substitution:

- Phenacyl bromide or derivatives can be used as electrophilic partners.

- The amino group on the piperidine ring acts as a nucleophile to displace a leaving group on the phenacyl derivative.

- Alternatively, acid chlorides derived from 2-phenylacetic acid are reacted with amines to form the ketone linkage.

For example, the conversion of fluorinated 2-phenylacetic acid to acid chloride (using POCl3) followed by condensation with N,O-dimethylhydroxylamine hydrochloride and further transformation to ketone intermediates has been reported, facilitating subsequent alkylation steps.

Detailed Stepwise Preparation Example

| Step | Reaction | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Dynamic kinetic resolution of keto ester | ω-Transaminase, PLP cofactor | Piperidin-2-one intermediate (diastereomeric mixture) | High (not specified) |

| 2 | Crystallization of cis isomer | t-BuOK in 2-Me-THF | Crystalline cis-piperidin-2-one | Not specified |

| 3 | N-Trifluoroethylation and Boc deprotection | Trifluoroethyl trifluoromethanesulfonate | 3-Aminopiperidin-2-one | 92 |

| 4 | Coupling with carboxylic acid | HOBt, EDC, room temperature | Target amide (1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one) | 95 |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride | Quantitative |

Alternative Synthetic Approaches

- Nucleophilic substitution on halogenated precursors: Some syntheses start with halogenated pyrazine or pyridine derivatives, where nucleophilic substitution with Boc-protected aminopiperidine derivatives is performed, followed by deprotection and further functionalization.

- Reductive amination and chiral resolution: In some cases, reductive amination of piperidine intermediates with ketones (e.g., cyclopentanone) followed by chiral resolution with di-p-toluoyl-L-tartaric acid has been used to obtain enantiomerically enriched products.

- Mitsunobu reactions and Suzuki couplings: For related compounds, Mitsunobu alkylation and Suzuki cross-coupling reactions have been employed to introduce substituents on heterocyclic cores, which can be adapted for piperidine derivatives.

Purification and Salt Formation

- The free base amine is often converted to its hydrochloride salt to improve crystallinity and stability.

- Crystallization solvents include mixtures such as acetone/ethanol, ethanol/ether, or 2-propanol with a small amount of HCl, promoting formation of pure hydrochloride salts suitable for pharmaceutical use.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes, and remove contaminated clothing . For accidental inhalation, move the affected individual to fresh air and monitor respiratory function, as piperidine derivatives may exhibit respiratory toxicity . Store the compound in a sealed container at 2–8°C to prevent degradation . Toxicity data may be limited; conduct in vitro cytotoxicity assays (e.g., MTT tests) before scaling up experiments .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Compare retention times against USP reference standards (e.g., trihexyphenidyl-related compounds) . Confirm molecular identity via Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., amine, ketone) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For hydrochloride salts, elemental analysis (CHNS/O) is critical to validate stoichiometry .

Q. What synthetic routes are documented for analogous piperidine-derived ketones, and how can they inform synthesis optimization?

- Methodological Answer : Review protocols for 1-phenyl-3-pyrrolidinopropan-1-one hydrochloride and 3-piperidinopropiophenone hydrochloride . Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–5°C) to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Post-synthesis, purify via recrystallization using ethanol/water mixtures .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data between similar compounds be resolved?

- Methodological Answer : Perform powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from databases (e.g., Cambridge Structural Database). For example, staggered vs. eclipsed configurations in COFs highlight the importance of symmetry analysis. If discrepancies persist, use single-crystal X-ray diffraction (SCXRD) to resolve atomic positions. Computational modeling (DFT or molecular dynamics) can validate observed geometries .

Q. What experimental strategies mitigate risks from uncharacterized toxicity in novel piperidine derivatives?

- Methodological Answer : Implement tiered toxicity testing:

- In vitro : Ames test for mutagenicity; hepatocyte assays for metabolic stability.

- In vivo : Acute toxicity studies in rodents (OECD Guideline 423) at sub-milligram doses .

- Mechanistic : Evaluate enzyme inhibition (e.g., CYP450 isoforms) using liver microsomes. Cross-reference safety data from structurally related compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate ).

Q. How does thermal stability impact storage and application in high-temperature reactions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. For example, COFs with piperidine-like backbones show stability up to 500–600°C , but hydrochloride salts may degrade at lower temperatures. Store samples in desiccators under inert gas (N₂/Ar) to prevent hygroscopic degradation . For reactions requiring heating, pre-test thermal stability via differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., USP guidelines ). Test solvents (water, DMSO, ethanol) at 25°C using gravimetric methods. If discrepancies persist, consider pH-dependent solubility (e.g., hydrochloride salt vs. free base) and validate via potentiometric titration .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

| Technique | Target Parameter | Reference Standard | Acceptable Criteria |

|---|---|---|---|

| HPLC | Retention time ±0.1 min | USP trihexyphenidyl | Purity ≥98% |

| FT-IR | Amine stretch (3300 cm⁻¹) | N/A | Match simulated spectrum |

| CHNS/O | Cl⁻ content | Theoretical: 14.8% | Experimental: ±0.5% |

Table 2 : Thermal Stability Comparison of Piperidine Derivatives

| Compound | Decomposition Temperature (°C) | Methodology | Source |

|---|---|---|---|

| 1-Phenyl-3-pyrrolidinopropan-1-one HCl | 220 (observed) | TGA | |

| COF-5 (eclipsed piperidine analog) | 600 (theoretical) | PXRD/TGA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.